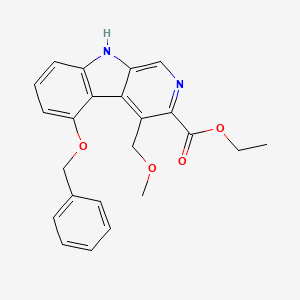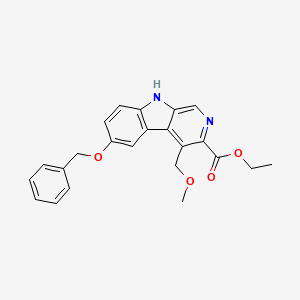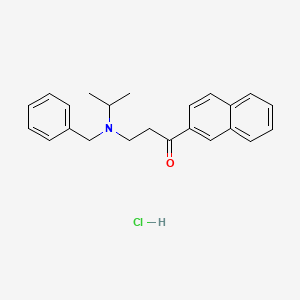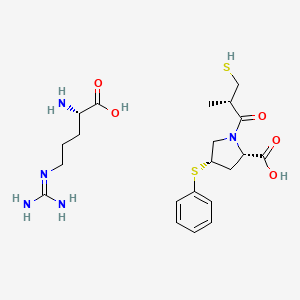
N2-(3-Methoxyphenyl)-N4-((tetrahydrofuran-2-yl)methyl)quinazoline-2,4-diamine
Vue d'ensemble
Description
N2-(3-Methoxyphenyl)-N4-((tetrahydrofuran-2-yl)methyl)quinazoline-2,4-diamine is a novel compound that has been investigated for its potential to be used in a variety of scientific research applications. This compound has a unique structure that makes it attractive for use in drug discovery, as it has the potential to interact with a variety of biological targets.
Applications De Recherche Scientifique
LCH-7749944: Scientific Research Applications: LCH-7749944, also known as GNF-Pf-2356 or N2-(3-Methoxyphenyl)-N4-((tetrahydrofuran-2-yl)methyl)quinazoline-2,4-diamine, is a compound with several potential applications in scientific research. Below are detailed sections focusing on unique applications:
Cancer Research: PAK4 Inhibition
LCH-7749944 has been identified as a novel and potent inhibitor of p21-activated kinase 4 (PAK4), which plays a role in cell cytoskeleton reorganization, cell proliferation, gene transcription, oncogenic transformation, and cell invasion. Overexpression, gene amplification, and mutations of PAK4 have been detected in various human tumors, making it a potential therapeutic target. LCH-7749944 effectively suppresses the proliferation of human gastric cancer cells by downregulating the PAK4/c-Src/EGFR/cyclin D1 pathway .
Gastric Cancer: Suppression of Cell Proliferation and Invasion
In gastric cancer research, LCH-7749944 has shown efficacy in inhibiting cell proliferation and invasion. It achieves this by downregulating pathways associated with PAK4, including the PAK4/LIMK1/cofilin and PAK4/MEK-1/ERK1/2/MMP2 pathways .
Focal Adhesion Kinases: PYK2 Phosphorylation Reduction
The compound has been used to study its effects on focal adhesion kinases. Preincubation with LCH-7749944 reduced the phosphorylation of proline-rich tyrosine kinase 2 (PYK2), which is significant for understanding the activation mechanisms within cellular structures .
Mécanisme D'action
LCH-7749944, also known as GNF-Pf-2356 or N2-(3-Methoxyphenyl)-N4-((tetrahydrofuran-2-yl)methyl)quinazoline-2,4-diamine, is a potent inhibitor of p21-activated kinase 4 (PAK4). This compound has shown significant effects in suppressing the proliferation of human gastric cancer cells and inducing apoptosis .
Target of Action
The primary target of LCH-7749944 is p21-activated kinase 4 (PAK4) . PAK4 is a serine/threonine protein kinase involved in the regulation of cytoskeletal reorganization, cell proliferation, gene transcription, oncogenic transformation, and cell invasion . Overexpression, genetic amplification, and mutations of PAK4 have been detected in a variety of human tumors, making it a potential therapeutic target .
Mode of Action
LCH-7749944 interacts with PAK4, inhibiting its activity. This inhibition effectively suppresses the proliferation of human gastric cancer cells through the downregulation of the PAK4/c-Src/EGFR/cyclin D1 pathway . It also induces apoptosis, a process of programmed cell death .
Biochemical Pathways
The compound affects several biochemical pathways. It downregulates the PAK4/c-Src/EGFR/cyclin D1 pathway, which is crucial for cell proliferation . Additionally, it blocks the PAK4/LIMK1/cofilin and PAK4/MEK-1/ERK1/2/MMP2 pathways, inhibiting the migration and invasion of human gastric cancer cells .
Result of Action
As a result of its action, LCH-7749944 suppresses the proliferation of human gastric cancer cells and induces apoptosis . It also inhibits the migration and invasion of these cells . Interestingly, it has been observed to inhibit the formation of filopodia and induce cell elongation in SGC7901 cells .
Propriétés
IUPAC Name |
2-N-(3-methoxyphenyl)-4-N-(oxolan-2-ylmethyl)quinazoline-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O2/c1-25-15-7-4-6-14(12-15)22-20-23-18-10-3-2-9-17(18)19(24-20)21-13-16-8-5-11-26-16/h2-4,6-7,9-10,12,16H,5,8,11,13H2,1H3,(H2,21,22,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBWZAFQEOKNGQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC2=NC3=CC=CC=C3C(=N2)NCC4CCCO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N2-(3-Methoxyphenyl)-N4-((tetrahydrofuran-2-yl)methyl)quinazoline-2,4-diamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![butyl 1-[(E,1R,4R)-4-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(3S,5R)-3,5-dihydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-1-hydroxypent-2-enyl]cyclopropane-1-carboxylate](/img/structure/B1684395.png)
![2,3-Dimethyl-6-phenyl-12h-[1,3]dioxolo[4,5-h]imidazo[1,2-c][2,3]benzodiazepine](/img/structure/B1684396.png)





![2-(4-(tert-butyl)phenyl)-1H-benzo[d]imidazole](/img/structure/B1684406.png)
![2-[2-[(1R,2R)-1-(5-tert-butyl-2-methoxyphenyl)-2-(dimethylamino)-1-hydroxypropyl]phenoxy]acetamide](/img/structure/B1684407.png)


![1,1-dimethyl-3-[(E)-1-pyridin-2-ylethylideneamino]thiourea](/img/structure/B1684415.png)

